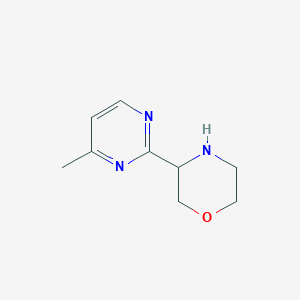

3-(4-Methylpyrimidin-2-YL)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methylpyrimidin-2-YL)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrimidine ring. The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and pharmacology. The morpholine ring is known for its presence in many biologically active molecules, while the pyrimidine ring is a fundamental component of nucleic acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyrimidin-2-YL)morpholine typically involves the coupling of a pyrimidine derivative with a morpholine derivative. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 4-methyl-2-chloropyrimidine with morpholine in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is usually carried out in an aqueous dioxane solution at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvents, catalysts, and bases can also be optimized to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylpyrimidin-2-YL)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine or pyrimidine rings.

Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

Substitution: Substituted pyrimidine derivatives.

Applications De Recherche Scientifique

3-(4-Methylpyrimidin-2-YL)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 3-(4-Methylpyrimidin-2-YL)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit the reuptake of norepinephrine, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: A simpler analog that lacks the pyrimidine ring.

4-Methylpyrimidine: A simpler analog that lacks the morpholine ring.

Piperazine: Another heterocyclic compound with similar biological activity.

Uniqueness

3-(4-Methylpyrimidin-2-YL)morpholine is unique due to the combination of the morpholine and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Activité Biologique

3-(4-Methylpyrimidin-2-YL)morpholine is a heterocyclic compound that combines a pyrimidine ring with a morpholine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N2O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a methyl group at the 4-position of the pyrimidine ring, alongside a morpholine moiety, which is characterized by its six-membered ring containing both nitrogen and oxygen atoms. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is believed to involve its interaction with various molecular targets. Notably, it may inhibit the reuptake of norepinephrine, affecting neurotransmitter levels in the brain. Additionally, compounds with similar structures have been shown to interact with bacterial proteins involved in cell wall biosynthesis, which can enhance the efficacy of antibiotics against resistant strains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential as an antibiotic adjuvant, enhancing the effectiveness of existing antibiotics against multidrug-resistant bacteria. For instance, in studies involving methicillin-resistant Staphylococcus aureus (MRSA), compounds similar to this compound demonstrated the ability to reverse multidrug resistance mechanisms by inhibiting efflux pumps like AcrAB-TolC .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Morpholine derivatives are often explored for their ability to target cancer cells selectively while minimizing toxicity to normal cells. The incorporation of the pyrimidine moiety may enhance the compound's ability to interfere with cellular processes critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrimidine and morpholine rings | Potential for dual action against bacteria |

| Morpholine | Contains only morpholine ring | Lacks pyrimidine's additional biological activity |

| 4-(4-Methylpyrimidin-2-YL)morpholine | Similar pyrimidine structure but different substitution | Different biological activity profiles |

| Piperazine | Another heterocyclic compound | Varies in biological activity compared to morpholines |

Case Studies and Research Findings

- Study on Antibiotic Efficacy : A study demonstrated that derivatives of morpholine significantly enhanced the activity of β-lactam antibiotics against MRSA strains. The presence of morpholine was crucial for improving pharmacokinetics and drug-like properties .

- Molecular Docking Studies : Molecular modeling studies have confirmed that this compound can bind effectively to allosteric sites on bacterial proteins, suggesting a mechanism by which it can enhance antibiotic action while potentially reducing cytotoxicity .

- In Vivo Efficacy : Preclinical trials indicated that morpholine-based compounds exhibited lower toxicity levels while maintaining high efficacy against various cancer cell lines, including liver carcinoma cells (HepG2) .

Propriétés

IUPAC Name |

3-(4-methylpyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-2-3-11-9(12-7)8-6-13-5-4-10-8/h2-3,8,10H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNQCLSCUREBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.